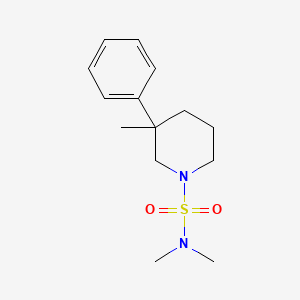

N,N,3-trimethyl-3-phenylpiperidine-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including structures similar to N,N,3-trimethyl-3-phenylpiperidine-1-sulfonamide, often involves reactions of amines with sulfonyl chlorides or through the aminolysis of p-nitrophenylsulfonates yielding novel structures. For instance, novel synthesis methods have been developed to produce sulfonamide derivatives through one-pot synthesis strategies and the utilization of specific reagents and catalysts, indicating the versatility and adaptability of sulfonamide synthesis techniques (Rozentsveig et al., 2013).

Molecular Structure Analysis

The molecular structure of sulfonamides, including N,N,3-trimethyl-3-phenylpiperidine-1-sulfonamide, is characterized by the presence of a sulfonyl group attached to an amine. This structural feature is key to their biological activity and chemical behavior. Structural analyses, such as X-ray crystallography, have been employed to determine the conformation and polymorphism of sulfonamide compounds, revealing insights into their molecular interactions and stability (Bar & Bernstein, 1985).

Chemical Reactions and Properties

Sulfonamides undergo various chemical reactions, including cyclization, N-arylation, and reactions with ynamines to form diverse heterocyclic structures. These reactions are facilitated by catalysts such as Cu(OAc)2 and involve intermediates like chloroaziridines and amidinosulfenes, leading to the formation of novel sulfonamide derivatives with potential biological activities (Pan et al., 2009).

Physical Properties Analysis

The physical properties of sulfonamides, including solubility, melting points, and crystalline forms, are influenced by their molecular structure. These properties are critical for the compound's application in drug formulation and synthesis. Conformational polymorphism, as observed in sulfapyridine, highlights the variability in physical characteristics among sulfonamides, which can affect their pharmacokinetic and pharmacodynamic profiles (Bar & Bernstein, 1985).

Applications De Recherche Scientifique

Synthesis and Chemical Reactions N,N,3-trimethyl-3-phenylpiperidine-1-sulfonamide, as a chemical compound, is involved in various synthetic processes and chemical reactions. For example, research by Králová et al. (2019) explored the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides to yield chiral pyrrolidin-3-ones, showcasing the compound's role in synthesizing structurally complex and potentially bioactive molecules (Králová et al., 2019). Similarly, Evans et al. (2005) developed a novel method for synthesizing 2- and 3-aryl-substituted cyclic amines through the double reduction of cyclic aromatic sulfonamides, indicating the compound's utility in creating diverse chemical entities (Evans et al., 2005).

Antibacterial Agents The research also touches on the compound's relevance to antibacterial agents, as highlighted by Huovinen et al. (1995), who discussed the synthetic antibacterial agents Trimethoprim (TMP) and sulfonamides (SULs), emphasizing their historical significance and the challenges of bacterial resistance (Huovinen et al., 1995). This illustrates the broader context of sulfonamide compounds in microbial resistance research.

Antimicrobial Activity and Enzyme Inhibition Sulfonamide derivatives, including those related to N,N,3-trimethyl-3-phenylpiperidine-1-sulfonamide, have been extensively studied for their antimicrobial activities. For instance, Yıldırır et al. (2009) synthesized new phenylselanyl-1-(toluene-4-sulfonyl)-1H-tetrazole derivatives and investigated their antimicrobial activity, demonstrating the potential of sulfonamide derivatives in developing new antimicrobial agents (Yıldırır et al., 2009). Additionally, Minakata et al. (2005) explored the ring opening of N-tosylaziridines with trimethylsilylated nucleophiles, resulting in beta-functionalized sulfonamides, which could have implications in synthesizing biologically active molecules (Minakata et al., 2005).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N,N,3-trimethyl-3-phenylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-14(13-8-5-4-6-9-13)10-7-11-16(12-14)19(17,18)15(2)3/h4-6,8-9H,7,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVLLAJUXOYCFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)S(=O)(=O)N(C)C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,3-Trimethyl-3-phenylpiperidine-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5535471.png)

![1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride](/img/structure/B5535474.png)

![methyl [4-(4-pyridinylmethyl)phenyl]carbamate](/img/structure/B5535516.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 4-methylbenzoate](/img/structure/B5535527.png)

![1-[2-(1-piperidinyl)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5535544.png)

![5-{3-[2-(4-fluorophenyl)-1-azetidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5535545.png)

![4-methoxy-2,3-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5535559.png)

![N~1~-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5535563.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5535581.png)